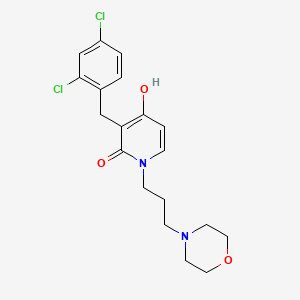
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, commonly referred to as DCBP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a small molecule that can be used to study a range of biological processes, including the regulation of gene expression, protein-protein interactions, and the modulation of cell signaling pathways. DCBP has been used in a variety of research applications, including drug discovery, protein engineering, and cell engineering.
科学的研究の応用
Synthesis and Bioanalytical Studies
- Pyridinone derivatives, including those related to the specified compound, have been utilized in the synthesis of insecticides and bioanalytical studies. For example, certain pyridine derivatives showed significant insecticidal activity against cowpea aphid, Aphis craccivora Koch, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Moreover, ruthenium(II) complexes with 3-hydroxy-2-pyridinone functionalized with morpholine were reported for their promising activity in preliminary cyclin-dependent kinase 2 (CDK2)/cyclin A kinase inhibitory studies, indicating their potential in medicinal chemistry (Hanif et al., 2017).
Membrane Interaction Studies
- The interaction of 3-hydroxy-4-pyridinone ligands with lipid phases was investigated through molecular dynamics simulations, showing the partition of these ligands to bilayer phases. Such studies are critical in understanding the transport mechanisms of these compounds across biological membranes, which is crucial for drug design and delivery (Coimbra et al., 2018).
Photophysical Evaluation
- Compounds with a pyridinone core, including modifications with morpholino groups, have been synthesized and their photophysical properties evaluated. Such studies are essential for the development of new fluorescent materials and sensors, showcasing the versatility of pyridinone derivatives in materials science (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c20-15-3-2-14(17(21)13-15)12-16-18(24)4-7-23(19(16)25)6-1-5-22-8-10-26-11-9-22/h2-4,7,13,24H,1,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNJFVDMOXMPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
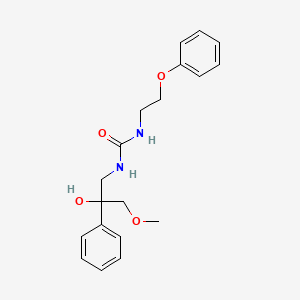

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)
![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
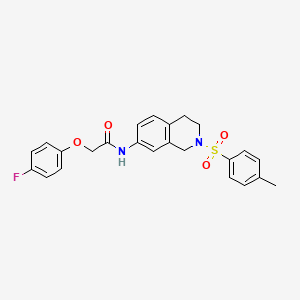
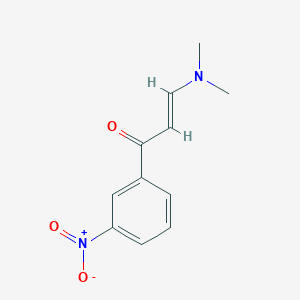
![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)
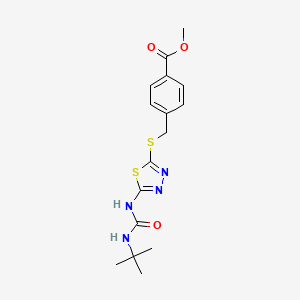
![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)
